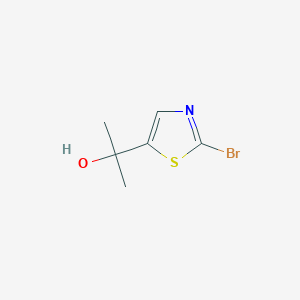

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol

Description

Significance of 1,3-Thiazole Chemistry in Organic Synthesis

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is not merely a synthetic curiosity but a key component in numerous natural and synthetic molecules of vital importance. rsc.orgijarsct.co.in A prime example from nature is Vitamin B1 (thiamine), which features a thiazolium salt crucial for its biochemical function. wikipedia.org

In the realm of pharmaceuticals, the thiazole (B1198619) ring is a privileged scaffold, forming the core of many clinically approved drugs. rsc.orgresearchgate.net Its presence is integral to the activity of molecules such as the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and certain penicillin antibiotics. rsc.orgijarsct.co.in The widespread application of thiazole derivatives stems from their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antifungal properties. researchgate.netnih.govresearchgate.net

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, provides multiple sites for chemical modification, making it an attractive template for drug design and the synthesis of complex molecular architectures. nih.govanalis.com.my Synthetic chemists utilize the thiazole core to construct novel compounds with tailored electronic and steric properties, leveraging its reactivity to build libraries of potential therapeutic agents. benthamscience.comeurekaselect.com

Overview of Brominated Thiazole Derivatives as Synthetic Intermediates

Within the vast family of thiazole derivatives, halogenated, and specifically brominated, thiazoles serve as exceptionally useful synthetic intermediates. researchgate.net The introduction of a bromine atom onto the thiazole ring provides a reactive handle for a variety of subsequent chemical transformations. The carbon-bromine bond can be readily cleaved and replaced, allowing for the strategic introduction of diverse functional groups.

One of the most powerful applications of brominated thiazoles is in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govyoutube.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Sonogashira (using terminal alkynes) couplings enable the formation of new carbon-carbon bonds at the site of bromination. researchgate.netnih.gov This methodology is fundamental for constructing complex biaryl systems or introducing alkyl and alkynyl substituents, which are common motifs in pharmaceuticals and materials science. acs.orgnih.gov

Furthermore, the bromine atom facilitates metal-halogen exchange reactions, typically with strong bases like organolithium reagents (e.g., n-butyllithium or t-butyllithium). wikipedia.orgmt.com This process generates a highly reactive thiazolyl-lithium or thiazolyl-magnesium species, a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce functional groups. researchgate.netgrowingscience.comresearchgate.net The regioselectivity of these reactions, often dictated by the position of the bromine atom, makes bromothiazoles indispensable building blocks for targeted organic synthesis. researchgate.net

Structural Context and Rationale for Investigating 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol within Thiazole Research

The compound this compound (CAS Number: 879488-37-6) is a bifunctional molecule that strategically combines two key chemical features: a brominated thiazole ring and a tertiary alcohol. chemicalbook.combuyersguidechem.com Its structure is centered on a 1,3-thiazole ring, substituted at the C2 position with a bromine atom and at the C5 position with a 2-hydroxyprop-2-yl group.

The rationale for the synthesis and investigation of this specific compound lies in its potential as a versatile building block for creating more complex molecules. It offers two distinct points for chemical modification:

The C2-Bromo Position: As discussed, this site is primed for a host of cross-coupling and metalation-alkylation reactions. It allows for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups, providing a straightforward route to elaborate the molecular framework.

The Tertiary Alcohol: The hydroxyl group of the propan-2-ol moiety can undergo its own set of reactions, such as etherification, esterification, or dehydration. This allows for the introduction of new functionalities or the connection of the thiazole unit to other molecular scaffolds.

This dual reactivity makes this compound a valuable intermediate for constructing libraries of novel thiazole derivatives. By selectively reacting at either the C-Br bond or the hydroxyl group, chemists can systematically vary the substituents at two different positions on the molecule, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of properties for materials science applications.

Research Findings and Data

While detailed synthetic procedures and reaction yields for this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established thiazole chemistry. A plausible and common synthetic route would involve the reaction of a lithiated 5-bromothiazole (B1268178) species with acetone (B3395972). researchgate.netquora.com

Table 1: Plausible Retrosynthetic Analysis

| Target Molecule | Key Disconnection | Precursors | Reaction Type |

|---|

This approach involves a metal-halogen exchange at the more reactive C2 position of 2,5-dibromothiazole, followed by a second lithiation at the C5 position, and subsequent reaction with the electrophilic carbonyl carbon of acetone.

Table 2: Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be predicted. wikipedia.organalis.com.myresearchgate.netnih.gov

| Spectroscopy Type | Predicted Signals and Characteristics |

| ¹H NMR | - A singlet for the C4-H proton on the thiazole ring (typically in the aromatic region, ~7.5-8.0 ppm).- A singlet for the six equivalent protons of the two methyl groups (~1.5-2.0 ppm).- A broad singlet for the hydroxyl (-OH) proton (variable chemical shift, can be exchanged with D₂O). |

| ¹³C NMR | - A signal for the C2 carbon (bearing the bromine atom).- A signal for the C4 carbon.- A signal for the C5 carbon (attached to the propanol (B110389) group).- A signal for the quaternary carbon of the propanol group (C-OH).- A signal for the two equivalent methyl carbons. |

| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity, indicative of the presence of a single bromine atom. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol.- C-H stretching bands just below 3000 cm⁻¹.- C=N and C=C stretching bands characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region. |

The strategic placement of the bromo and hydroxyl functionalities makes this compound a compound of significant interest for synthetic chemists aiming to develop novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNOS |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

2-(2-bromo-1,3-thiazol-5-yl)propan-2-ol |

InChI |

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3 |

InChI Key |

IRMPPYGAUSLLRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=C(S1)Br)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2 Bromo 1,3 Thiazol 5 Yl Propan 2 Ol

Reactivity at the Bromine Atom (C2-Position of Thiazole)

The bromine atom attached to the electron-deficient C2 position of the thiazole (B1198619) ring is the more reactive site for certain transformations. Cross-coupling reactions occur preferentially at this position, and it is also susceptible to nucleophilic attack. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C Bond Formation

The C2-bromo substituent is readily displaced through palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. The electron-deficient nature of the 2-position on the thiazole ring makes it particularly favorable for these types of transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the 2-bromothiazole (B21250) derivative with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.netrsc.org While conventional conditions may not always provide good yields for sterically hindered substrates, specialized ligand-free methodologies have been developed that rely on the coordinating properties of the thiazole ring nitrogen to facilitate the reaction. nih.gov These reactions are tolerant of various functional groups. nih.govlibretexts.org

Sonogashira Coupling: To introduce alkynyl groups at the C2-position, the Sonogashira coupling is employed. This reaction involves the coupling of the 2-bromothiazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, such as at room temperature. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira couplings follows the general trend I > Br > Cl, making the bromo-substituted compound a suitable substrate. wikipedia.org

Negishi Coupling: The Negishi coupling provides another efficient route for C-C bond formation by reacting the 2-bromothiazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either a nickel or palladium complex. wikipedia.org Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org The Negishi protocol has been successfully used to introduce both alkyl and aryl substituents onto the thiazole ring with high yields. researchgate.netnih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on 2-Bromothiazole Systems

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0) / SPhos | K₃PO₄ | Toluene | Good to Excellent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF/Dioxane | Good |

| Negishi | Organozinc Halide | Tetrakis(triphenylphosphine)palladium(0) | - | THF | 88-97% |

Nucleophilic Substitution Reactions on the Brominated Thiazole Ring

The C2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.com In this type of reaction, a nucleophile displaces the bromide leaving group. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the negative charge of the intermediate. wikipedia.orglibretexts.org While the thiazole ring itself provides some activation, the reaction often requires either a strong nucleophile or activation of the ring to proceed efficiently. pharmaguideline.com Heterocyclic systems like pyridines and thiazoles are generally more reactive towards SNAr than simple benzene (B151609) derivatives because the heteroatom can effectively delocalize the negative charge in the intermediate. wikipedia.orgnih.gov A variety of nucleophiles, including amines and alkoxides, can be used to displace the bromine atom, leading to a diverse range of 2-substituted thiazole derivatives. nih.gov

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of the 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol moiety offers a second site for chemical modification, although its reactivity is distinct from that of primary or secondary alcohols due to steric hindrance and the stability of the corresponding tertiary carbocation.

Oxidation Pathways to Ketone Analogues

The oxidation of tertiary alcohols to ketones is not straightforward as it requires the cleavage of a carbon-carbon bond. scribd.com Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to standard oxidation reactions involving reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under neutral or basic conditions. scribd.com While some strong oxidants under harsh conditions can cleave the molecule, selective oxidation to the corresponding ketone, 1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one, is challenging. However, specific oxidative ring-opening reactions have been observed in thiazole derivatives under the action of mild oxidants like magnesium monoperoxyphthalate (MMPP), which can lead to cleavage and further transformation of the molecule. scholaris.ca The synthesis of ketone analogues from tertiary alcohols on thiazole rings has been achieved through alternative synthetic routes, such as those starting from propargyl alcohols. nih.gov

Substitution Reactions for Derivatization (e.g., Etherification, Esterification)

The tertiary hydroxyl group can undergo substitution reactions to form ethers and esters, although steric hindrance can make these transformations more difficult than with less substituted alcohols. researchgate.netresearchgate.net

Etherification: The formation of ethers from tertiary alcohols can be achieved under acidic conditions. masterorganicchemistry.com The mechanism typically involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. This carbocation is then attacked by a nucleophilic alcohol to form the ether after deprotonation. youtube.com

Esterification: Direct esterification of tertiary alcohols with carboxylic acids is often inefficient due to steric hindrance and the tendency for the alcohol to undergo elimination under acidic conditions. youtube.com More effective methods often involve the use of more reactive acylating agents, such as acid anhydrides or acyl chlorides, in the presence of a catalyst. researchgate.net Catalysts like 4-(dimethylamino)pyridine (DMAP) or N-bromosuccinimide (NBS) have been shown to be effective for the esterification of sterically hindered tertiary alcohols under mild conditions. researchgate.net

Table 2: Derivatization Reactions of the Tertiary Hydroxyl Group

| Reaction Type | Reagent | Catalyst | Product Type | Key Feature |

| Etherification | Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄) | Ether (R-O-R') | Proceeds via a stable tertiary carbocation intermediate. youtube.com |

| Esterification | Acyl Chloride/Anhydride | DMAP or NBS | Ester (R-O-C(=O)R') | Overcomes steric hindrance of the tertiary alcohol. researchgate.net |

Dehydration Reactions Leading to Olefinic Derivatives

Tertiary alcohols readily undergo dehydration in the presence of protic acids to form alkenes. byjus.com The reaction proceeds via an E1 elimination mechanism. byjus.com The process involves three main steps:

Protonation of the hydroxyl group by the acid catalyst to form a protonated alcohol.

Loss of a water molecule to form a stable tertiary carbocation intermediate. The stability of this carbocation is why tertiary alcohols dehydrate more readily than secondary or primary alcohols. byjus.comstackexchange.com

A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond and yielding the olefinic derivative, 2-(2-bromothiazol-5-yl)prop-1-ene. byjus.com

This elimination reaction is a common and efficient way to introduce unsaturation into molecules containing a tertiary alcohol functional group.

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System

The reactivity of the thiazole ring in derivatives such as this compound is characterized by a complex interplay of electronic effects from the heteroatoms and substituents. The thiazole nucleus is generally deactivated towards electrophilic substitution compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, the positions on the ring exhibit different reactivities. The C2 position is most susceptible to nucleophilic attack, while electrophilic attack, if it occurs, often favors the C5 position. ias.ac.in

In the case of 2-bromothiazole derivatives, the bromine at the C2 position is a key site for nucleophilic substitution. This halogen can be displaced by various nucleophiles, a common strategy in the synthesis of diverse 2-substituted thiazoles. researchgate.net

A powerful method for functionalizing the thiazole ring involves metallation, specifically lithiation, followed by quenching with an electrophile. This process effectively transforms a C-H or C-Br bond into a C-Li bond, creating a potent nucleophilic center on the thiazole ring that readily reacts with a wide range of electrophiles.

Detailed studies on the closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), provide significant insight into the potential substitution patterns for this compound. Research demonstrates that selective lithiation can be achieved at different positions depending on the choice of the lithiating agent. researchgate.net

Lithiation at C5: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is possible to deprotonate the C5 position, which is the most acidic proton on the 2-bromothiazole ring. The resulting 5-lithiated intermediate can then react with various electrophiles to introduce new functional groups at this position. researchgate.net

Double Lithiation at C2 and C5: Employing a more reactive organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), can lead to a double lithiation. This involves both the deprotonation at C5 and a halogen-metal exchange at the C2 position, replacing the bromine atom. This dilithiated intermediate serves as a precursor to trifunctional thiazole derivatives upon reaction with electrophiles. researchgate.net

These transformations highlight the versatility of the thiazole ring in undergoing substitutions that are directed by the appropriate choice of reagents. The reactions of the lithiated intermediates with various electrophiles furnish a range of substituted thiazoles, as illustrated by the findings on analogous compounds. researchgate.net

| Lithiating Agent | Position(s) of Lithiation | Electrophile | Resulting Functional Group at C5 | Product |

|---|---|---|---|---|

| LDA | C5 | Acetaldehyde | -CH(OH)CH₃ | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |

| LDA | C5 | Cyclohexanone | -C₆H₁₀(OH) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol |

Studies on Reaction Mechanisms and Intermediate Characterization

The investigation of reaction mechanisms for substitutions on the thiazole ring is crucial for understanding reactivity and controlling product formation. Mechanistic studies often focus on the identification and characterization of transient species such as reaction intermediates.

For the substitution reactions involving lithiation, the key intermediates are the organolithium species formed on the thiazole ring. The formation of either a mono-lithiated or a di-lithiated intermediate, as demonstrated with 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, dictates the final product structure. researchgate.net The structure and stability of these lithiated intermediates are central to the reaction's outcome. Their existence is typically inferred from the products obtained after quenching with electrophiles, and their characterization often relies on spectroscopic analysis of the final, stable products. For instance, the successful isolation and analysis (using NMR and mass spectrometry) of compounds like 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol confirms the regioselectivity of the initial lithiation step. researchgate.net

In other thiazole-forming reactions, such as the condensation between N-acyl-N′,N′-disubstituted thioureas and α-halogeno ketones, mechanistic studies have identified common open-chain 1,3-diketone intermediates. rsc.org From this common intermediate, isomeric products can be formed through nucleophilic attack at alternative carbonyl groups, leading to cyclic intermediates. The subsequent dehydration of these cyclic intermediates is often the rate-limiting step of the reaction. rsc.org The course of such reactions can be influenced by reaction conditions; for example, the presence or absence of a base can alter the relative rates of the reaction stages and even change which intermediates are formed. rsc.org

The characterization of highly reactive intermediates remains a significant challenge in mechanistic chemistry. nih.gov While stable intermediates in some systems can be studied by techniques like low-temperature NMR spectroscopy, more elusive species may require advanced methods such as infrared ion spectroscopy to gain structural insights. nih.gov For many reactions involving thiazole derivatives, the mechanistic details are elucidated by a combination of kinetic studies, analysis of product distribution, and computational modeling to map the reaction pathways and energy profiles of intermediates and transition states. researchgate.net

| Reaction Type | Key Intermediate | Influencing Factors | Characterization Approach |

|---|---|---|---|

| Lithiation-Electrophilic Quench | Mono- or di-lithiated thiazole | Choice of lithiating agent (e.g., LDA vs. t-BuLi) | Analysis of final products via NMR and MS researchgate.net |

| Condensation Reactions | Open-chain diketones, cyclic intermediates | Presence/absence of base, temperature, solvent researchgate.netrsc.org | Spectrometric analysis, kinetic studies rsc.org |

Derivatization Strategies and Synthetic Utility of 2 2 Bromo 1,3 Thiazol 5 Yl Propan 2 Ol

Design and Synthesis of Chemically Diverse Thiazole (B1198619) Derivatives

The design of new thiazole derivatives often focuses on exploring the chemical space around the core scaffold to modulate biological activity and physicochemical properties. Starting from 2-(2-bromo-1,3-thiazol-5-yl)propan-2-ol, chemists can systematically introduce a variety of substituents and functional groups at both the C2-position and on the propan-2-ol side chain.

Functionalization at the Thiazole C2-Position via Bromine Replacement

The bromine atom at the C2-position of the thiazole ring is an excellent handle for introducing molecular diversity. The electron-deficient nature of the thiazole ring makes this position susceptible to various cross-coupling reactions, where the bromine atom acts as a leaving group. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. wikipedia.orgyoutube.com

Common C2-functionalization strategies include:

Suzuki-Miyaura Coupling : This reaction couples the 2-bromothiazole (B21250) with a variety of organoboron compounds (boronic acids or esters) to form a new C-C bond. wikipedia.org This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2-position. nih.govnih.gov

Buchwald-Hartwig Amination : This method enables the formation of C-N bonds by coupling the 2-bromothiazole with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This is a key strategy for synthesizing 2-aminothiazole (B372263) derivatives, which are a prevalent class of bioactive molecules. nih.govmdpi.com

Sonogashira Coupling : This reaction introduces alkynyl groups by coupling the 2-bromothiazole with terminal alkynes, providing a pathway to rigid, linear extensions of the molecular scaffold. wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org

Stille and Negishi Coupling : These reactions utilize organotin and organozinc reagents, respectively, to form new C-C bonds, further expanding the range of substituents that can be installed at the C2-position. researchgate.net

| Reaction Type | Coupling Partner | Resulting C2-Substituent | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Aryl/Heteroaryl (e.g., -Phenyl, -Pyridinyl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Amino (e.g., -NHPh, -N(CH₃)₂) | Pd Catalyst, Phosphine Ligand, Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl (e.g., -C≡C-Ph) | Pd Catalyst, Cu(I) co-catalyst, Base |

| Stille Coupling | Organostannane (R-SnBu₃) | Aryl/Alkenyl/Alkyl | Pd Catalyst |

| Negishi Coupling | Organozinc (R-ZnCl) | Aryl/Alkyl | Pd Catalyst |

Modifications of the Propan-2-ol Side Chain

The propan-2-ol side chain offers a secondary site for derivatization. The tertiary alcohol is a versatile functional group, though its reactivity can be sterically hindered. msu.edu Nevertheless, several transformations can be envisaged to modify this part of the molecule. The stability of the resulting tertiary carbocation intermediate facilitates reactions that proceed via an SN1 or E1 mechanism. stackexchange.comyoutube.com

Key modification strategies for the propan-2-ol side chain include:

Dehydration : Acid-catalyzed dehydration is a classic reaction of alcohols. anko.com.tw Treating this compound with a strong acid like sulfuric or phosphoric acid would lead to the elimination of water, forming 2-bromo-5-(prop-1-en-2-yl)-1,3-thiazole. libretexts.orgyoutube.comlibretexts.org This introduces an alkene functionality, which can be further modified through reactions like hydrogenation, halogenation, or polymerization.

Etherification : The hydroxyl group can be converted into an ether. While direct Williamson ether synthesis can be challenging for tertiary alcohols due to competing elimination reactions, alternative methods under acidic conditions or using specific alkylating agents can be employed.

Esterification : The alcohol can be acylated to form esters using acid chlorides or anhydrides, typically in the presence of a base. This allows for the introduction of a wide variety of R-groups through the ester linkage.

Substitution : The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate or mesylate). However, for tertiary alcohols, direct SN1 substitution with strong acids like HCl or HBr is also possible, replacing the -OH group with a halogen. youtube.com

| Reaction Type | Reagent(s) | Resulting Functional Group | Mechanism (Typical) |

|---|---|---|---|

| Dehydration | Conc. H₂SO₄ or H₃PO₄, Heat | Isopropenyl (Alkene) | E1 |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OC(O)R) | Nucleophilic Acyl Substitution |

| Substitution (Halogenation) | Conc. HBr or HCl | 2-halopropyl (-C(CH₃)₂Br) | SN1 |

| Etherification | R-OH, Acid Catalyst | Ether (-OR) | SN1 |

Hybrid Molecules Incorporating Multiple Heterocyclic Systems

A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action, and can be a strategy to combat drug resistance. acs.org The thiazole scaffold is frequently incorporated into such hybrids due to its proven biological significance. nih.govmdpi.com

Starting with this compound, the C2-bromo position is the ideal anchor point for introducing other heterocyclic systems. Using the cross-coupling reactions described in section 4.1.1, this thiazole building block can be readily linked to a vast array of other heterocycles. For instance, a Suzuki coupling with a pyridinylboronic acid would yield a thiazole-pyridine hybrid, while a Buchwald-Hartwig amination with 2-aminopyrimidine (B69317) would generate a thiazole-pyrimidine conjugate. This strategy has been used to synthesize molecules containing thiazole linked to pyridone, pyrazole, triazole, and coumarin, among others. acs.orgnih.gov The synthesis of bis-thiazole derivatives is another example of this approach. nih.gov

| Core Scaffold | Linked Heterocycle | Resulting Hybrid System | Key Synthetic Reaction |

|---|---|---|---|

| Thiazole | Pyridine | Thiazolyl-pyridine | Suzuki Coupling |

| Thiazole | Pyrazole | Thiazolyl-pyrazole | Hantzsch Thiazole Synthesis |

| Thiazole | Triazole | Thiazolyl-triazole | Cyclization/Coupling |

| Thiazole | Pyridone | Thiazolyl-pyridone | Coupling Reaction |

| Thiazole | Thiazole | Bis-thiazole | Condensation/Coupling |

This compound as a Key Building Block in Organic Synthesis

Organic building blocks are relatively simple molecules that serve as the foundational components for the construction of more complex molecular architectures. organic-chemistry.org With its bifunctional nature—a modifiable C2-bromo group and a propan-2-ol side chain—this compound is an archetypal building block for constructing libraries of novel, substituted thiazoles.

Precursor for Complex Molecular Architectures and Scaffolds

The true synthetic utility of this compound lies in its potential for sequential or orthogonal modification at its two distinct functional sites. This allows for the stepwise construction of complex, three-dimensional molecular scaffolds. For example, a synthetic route could begin with a Suzuki coupling at the C2 position to install a desired aryl group. The resulting product, 2-(2-aryl-1,3-thiazol-5-yl)propan-2-ol, could then undergo an acid-catalyzed dehydration of the side chain to introduce an isopropenyl group.

This two-step sequence transforms a simple building block into a more complex and rigid structure with appended functionality. The ability to perform these transformations selectively allows chemists to build molecular complexity in a controlled manner, making this compound a valuable precursor for the total synthesis of natural products or the design of novel molecular probes and drug candidates. The thiazole ring itself is considered a privileged scaffold, meaning it is a structural framework that is often found in biologically active compounds. nih.govresearchgate.net

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate collections, or libraries, of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis, which aims to make a single complex molecule, DOS aims to explore chemical space by creating a wide variety of molecular scaffolds. researchgate.netbeilstein-journals.orgnih.gov

The structure of this compound is ideally suited for DOS. By employing a combinatorial approach, a library of diverse building blocks can be reacted at one of the functional sites, followed by a second reaction with another set of building blocks at the other site.

For example:

Stage 1 (C2-Functionalization) : React this compound with a library of 100 different boronic acids via Suzuki coupling. This generates 100 unique C2-arylated thiazole derivatives.

Stage 2 (Side-Chain Modification) : Each of the 100 products from Stage 1 can then be subjected to a set of reactions at the propan-2-ol side chain. For instance, reacting them with a library of 10 different carboxylic acids to form esters would, in principle, generate 1000 distinct final compounds.

This strategy allows for the exponential generation of a large chemical library from a single starting scaffold. researchgate.net The resulting library of molecules, featuring diversity in the substituents at both the C2 and C5 positions, can then be screened for biological activity, accelerating the discovery of new lead compounds for drug development.

Characterization Methodologies for 2 2 Bromo 1,3 Thiazol 5 Yl Propan 2 Ol and Its Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

For 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The propan-2-ol moiety would feature a singlet for the hydroxyl (-OH) proton, and a singlet for the two equivalent methyl (-CH₃) groups. The thiazole (B1198619) ring would exhibit a singlet for the proton at the 4-position. The chemical shifts of these signals are influenced by their local electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include those for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol group, and the carbons of the thiazole ring. The carbon atom bonded to the bromine (C2) and the other ring carbons (C4 and C5) would appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~1.6 | ~25-30 |

| Hydroxyl Proton (-OH) | Variable (typically 2-5) | - |

| Thiazole Proton (H4) | ~7.5-8.0 | ~120-125 |

| Methyl Carbons (-CH₃) | - | ~25-30 |

| Quaternary Carbon (-C(OH)) | - | ~70-75 |

| Thiazole Carbon (C2-Br) | - | ~140-145 |

| Thiazole Carbon (C4) | - | ~120-125 |

| Thiazole Carbon (C5) | - | ~145-150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of C-H bonds in the methyl groups would be indicated by stretching vibrations around 2850-3000 cm⁻¹. The thiazole ring would exhibit characteristic C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Non-polar bonds often give rise to strong Raman signals. Therefore, the C-S and C-Br bonds of the thiazole ring might be more readily observed in the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=N (Thiazole) | Stretching | ~1500-1600 | ~1500-1600 |

| C=C (Thiazole) | Stretching | ~1500-1600 | ~1500-1600 |

| C-Br | Stretching | <700 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic signature is a key identifier for brominated compounds.

The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the propan-2-ol moiety, leading to a significant fragment ion. Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O). Cleavage of the bond between the propan-2-ol group and the thiazole ring would also be an expected fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 237/239 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-CH₃]⁺ | 222/224 | Loss of a methyl group |

| [M-H₂O]⁺ | 219/221 | Loss of a water molecule |

| [C₃H₆O]⁺ | 58 | Propan-2-ol fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. vulcanchem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and confirm its identity.

For this compound (C₆H₈BrNOS), the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 | 30.41 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.41 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.71 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.91 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.75 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 13.53 |

| Total | | | 237.12 | 100.00 |

Experimental results from elemental analysis that are in close agreement with these theoretical values would provide strong evidence for the correct empirical and molecular formula of the synthesized compound.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase, which can be a liquid or a solid. Given the presence of the hydroxyl group, derivatization to a more volatile species (e.g., by silylation) might be necessary to achieve good peak shape and resolution in GC analysis. The purity is assessed by the area of the main peak relative to any impurity peaks.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 silica (B1680970) gel | Water/Acetonitrile or Water/Methanol gradient | UV-Vis (e.g., at 254 nm) |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol

While synthetic routes to this compound likely exist, future research will focus on developing more efficient, cost-effective, and environmentally benign methods. vulcanchem.com Key areas of development include:

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that minimize waste, use less hazardous reagents, and reduce energy consumption. This could involve the use of biocatalysts or eco-friendly solvents like acetic acid, which has been shown to be effective in the synthesis of other fused-thiazole derivatives. nih.govnih.gov The development of one-pot or multicomponent reactions will also be a priority to improve atom economy and streamline the synthetic process. mdpi.com

Catalytic Methods: Investigating novel metal-catalyzed or organocatalytic reactions could provide more efficient pathways. For instance, exploring C-H activation techniques could allow for the direct functionalization of a thiazole (B1198619) precursor, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for thiazole synthesis. nih.gov |

| Multicomponent Reactions | Increased efficiency, atom economy, and molecular diversity. | Design of novel reaction cascades for direct assembly. mdpi.com |

| C-H Functionalization | Reduced synthetic steps, less pre-functionalization needed. | Development of selective catalysts for direct thiazole ring functionalization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique electronic properties of the 2-bromothiazole (B21250) ring system suggest that this compound may exhibit novel reactivity. Future studies will aim to uncover these patterns:

Cross-Coupling Reactions: While the bromine atom at the 2-position is amenable to standard cross-coupling reactions, future work will explore more challenging and unconventional couplings to introduce novel functional groups. This includes exploring catalysts that can overcome potential inhibition by the thiazole's sulfur and nitrogen atoms.

Metal-Halogen Exchange: The reactivity of the C-Br bond via metal-halogen exchange, for instance using lithium reagents, opens pathways to a variety of derivatives through reaction with different electrophiles. Research into the stability and reactivity of the resulting lithiated thiazole intermediate will be crucial.

Domino and Cascade Reactions: Designing domino or cascade reactions initiated by a transformation at either the bromo or the alcohol group could lead to the rapid construction of complex heterocyclic systems. nih.gov

Application of this compound in the Synthesis of Complex Natural Products or Advanced Materials

The thiazole nucleus is a key structural motif in numerous biologically active natural products and functional materials. nih.govnih.gov As a versatile building block, this compound could serve as a crucial intermediate in the total synthesis of such molecules.

Natural Product Synthesis: Researchers will likely target the synthesis of natural products containing the 2-substituted thiazole moiety. The propan-2-ol side chain can be a handle for further transformations or a key part of the final molecular architecture. The Wittig reaction is a powerful tool that has been utilized in the synthesis of various natural products and could be employed in synthetic routes starting from derivatives of this compound. unigoa.ac.in

Medicinal Chemistry: The thiazole scaffold is present in many FDA-approved drugs. researchgate.net The compound can be used as a fragment in fragment-based drug discovery campaigns to develop new therapeutic agents. nih.gov Its derivatives could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Advanced Materials: The electronic properties of the thiazole ring make it an interesting component for organic electronics. Future research could explore the incorporation of this compound derivatives into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

| Application Area | Research Goal | Potential Impact |

| Natural Product Synthesis | Total synthesis of thiazole-containing natural products. nih.gov | Access to rare and biologically active compounds for further study. |

| Medicinal Chemistry | Development of new drug candidates. | Discovery of novel treatments for various diseases. researchgate.net |

| Materials Science | Creation of novel functional organic materials. | Advancements in electronics, sensing, and other technologies. |

Integration with Machine Learning and AI for Accelerated Chemical Discovery

Predictive Modeling: ML models can be trained to predict the properties and reactivity of new derivatives. researchgate.net This can help prioritize synthetic targets with desired characteristics, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target compound and its derivatives. nih.gov These tools can analyze vast reaction databases to identify the most promising pathways.

Automated Synthesis: The combination of AI for planning and robotic platforms for execution can lead to the automated synthesis of libraries of derivatives for high-throughput screening. technologynetworks.com This automated approach can rapidly explore the chemical space around the this compound scaffold.

The synergy between computational and experimental chemistry will be instrumental in unlocking the full potential of this versatile chemical compound. mdpi.com

Q & A

Basic: What are the established synthetic pathways for 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol?

Methodological Answer:

The synthesis typically involves bromination of a thiazole precursor followed by nucleophilic substitution or coupling reactions. For example:

- Step 1: React 5-bromo-1,3-thiazole with a propan-2-ol derivative under basic conditions to introduce the hydroxyl group.

- Step 2: Optimize solvent choice (e.g., THF or DMF) and reaction temperature (60–80°C) to enhance yield .

- Purification: Use column chromatography or recrystallization to isolate the product, ensuring purity >95% for downstream applications .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., bromine-induced deshielding at C2 of the thiazole ring) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₆H₈BrN₂OS, MW 222.09) and isotopic patterns .

- Infrared (IR) Spectroscopy: Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in the thiazole ring?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C-S-C in the thiazole ring ~86°) and torsional deviations .

- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify non-planarity of the thiazole ring, especially if bromine induces steric strain .

- Data Validation: Cross-check with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

- Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to minimize variability .

- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar compounds (e.g., 2-(4-bromophenyl)propan-2-ol) .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at 4°C in amber vials to avoid photodegradation .

- Desiccants: Use silica gel to minimize hydrolysis of the bromothiazole moiety .

- Stability Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced: How to optimize reaction conditions for derivatization of the hydroxyl group?

Methodological Answer:

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl during bromothiazole functionalization .

- Catalyst Screening: Test Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids, optimizing molar ratios (1:1.2 substrate:catalyst) .

- Kinetic Studies: Monitor reaction progress via TLC or GC-MS to identify rate-limiting steps .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of brominated volatiles .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How does bromine substitution influence electronic properties of the thiazole ring?

Methodological Answer:

- Electron-Withdrawing Effect: Bromine decreases electron density at C5, confirmed via Hammett substituent constants (σₚ = +0.23) .

- Computational Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution changes .

- Spectroscopic Correlation: Compare ¹³C NMR chemical shifts of brominated vs. non-brominated analogs (e.g., C5 shift: ~δ 120 ppm → δ 135 ppm) .

Basic: What are the documented biological activities of thiazole derivatives like this compound?

Methodological Answer:

- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC range: 8–32 µg/mL) .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence-based assays, noting IC₅₀ values .

- Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays, comparing with cisplatin controls .

Advanced: How to design a SAR study for bromothiazole analogs?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with varying substituents (e.g., Cl, F, CH₃) at the thiazole C2 position .

- Activity Cliffs: Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic contributions to bioactivity .

- Data Integration: Combine crystallographic data (e.g., dihedral angles) with bioassay results to identify critical structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.